(2,4,5-Trichlorophenyl)methanol
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Overview
Description
(2,4,5-Trichlorophenyl)methanol is an organic compound with the molecular formula C7H5Cl3O. It is a chlorinated derivative of phenylmethanol, characterized by the presence of three chlorine atoms attached to the benzene ring at positions 2, 4, and 5. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is known that the compound is an organochloride , a class of compounds that often interact with various biological targets, including proteins and enzymes
Mode of Action
The exact mode of action of (2,4,5-Trichlorophenyl)methanol is currently unknown due to the lack of specific studies on this compound. Organochlorides typically exert their effects by interacting with biological molecules, potentially altering their function
Biochemical Pathways
It is known that organochlorides can interfere with various biochemical processes, including those involved in the metabolism of lipids, carbohydrates, and proteins
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. The compound’s molecular weight is approximately 211.47 g/mol , which could influence its absorption and distribution within the body
Result of Action
As an organochloride, it may potentially cause alterations in cellular functions and structures
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity . .
Biochemical Analysis
Biochemical Properties
It is known that (2,4,5-Trichlorophenyl)methanol is an organochloride . Organochlorides are often used as fungicides and herbicides
Cellular Effects
Exposure to similar organochlorides can cause skin irritation and burns, as well as irritation to the eyes, nose, pharynx, and lungs
Molecular Mechanism
It is known that organochlorides can interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that similar organochlorides can cause slight decline in the liver and kidneys in rats with long-term exposure
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,4,5-Trichlorophenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (2,4,5-Trichlorophenyl)methanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of (2,4,5-Trichlorophenyl)methanone. This process involves the use of a metal catalyst, such as palladium on carbon, in the presence of hydrogen gas. The reaction is carried out under elevated pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: (2,4,5-Trichlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (2,4,5-Trichlorophenyl)methanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to (2,4,5-Trichlorophenyl)methane using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in ethanol.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: (2,4,5-Trichlorophenyl)methanone.
Reduction: (2,4,5-Trichlorophenyl)methane.
Substitution: (2,4,5-Trichlorophenyl)halides.
Scientific Research Applications
(2,4,5-Trichlorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
- (2,4,6-Trichlorophenyl)methanol
- (3,4,5-Trichlorophenyl)methanol
- (2,4-Dichlorophenyl)methanol
Comparison: (2,4,5-Trichlorophenyl)methanol is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects.
Properties
IUPAC Name |
(2,4,5-trichlorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQAZVNEESSDTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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